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Compound of Interest

Compound Name: Apricitabine

Cat. No.: B1214696

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis,
and key experimental data for Apricitabine (ATC), a nucleoside reverse transcriptase inhibitor
(NRTI). The information is intended for researchers, scientists, and professionals involved in
drug development and antiviral research.

Chemical Structure and Properties

Apricitabine is a synthetic dideoxynucleoside analogue of cytidine. Its chemical structure is
characterized by the presence of an oxathiolane ring in place of the deoxyribose moiety found
in natural nucleosides.

IUPAC Name: 4-amino-1-[(2R,4R)-2-(hydroxymethyl)-1,3-oxathiolan-4-yl]pyrimidin-2(1H)-
one[1]

Stereochemistry: The molecule has two chiral centers at the 2 and 4 positions of the
oxathiolane ring, with the active enantiomer possessing a (2R, 4R) configuration.[1]

Molecular Formula: CsH11N3O3S[1]
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Property Value Reference
Molar Mass 229.25 g/mol [1]
CAS Number 160707-69-7 [1]

Synthesis of Apricitabine

The synthesis of Apricitabine has evolved to improve stereoselectivity and overall yield. Early
methods often resulted in a mixture of stereoisomers requiring challenging separation, while
more recent approaches focus on enantiomerically pure synthesis.

Key Synthetic Approaches

Two notable synthetic strategies for Apricitabine are the historical sila-Pummerer
rearrangement and a more recent, efficient three-step synthesis.

e Sila-Pummerer Rearrangement: This earlier method involved the rearrangement of a
racemic sulphoxide to create the 4-acetate intermediate. Optimization of this reaction was
achieved by maintaining a high concentration of acetate ions.

o Three-Step Synthesis from 2-(R)-benzoyloxymethyl-1,3-oxathiolane: A more recent and
efficient process starts with the chiral building block 2-(R)-benzoyloxymethyl-1,3-oxathiolane.
This method offers high diastereoselectivity, yielding the desired cis-(2R,4R) isomer.

Detailed Experimental Protocol: Three-Step Synthesis

This protocol outlines the key steps for the synthesis of Apricitabine starting from 2-(R)-
benzoyloxymethyl-1,3-oxathiolane.

Step 1: Synthesis of 2-(R)-Benzoyloxymethyl-1,3-oxathiolane-S-oxide
e Reactants: 2-(R)-benzoyloxymethyl-1,3-oxathiolane.

e Procedure: The starting material is oxidized to a mixture of isomers of 2-(R)-
benzoyloxymethyl-1,3-oxathiolane-S-oxide.
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» Note: This intermediate is typically used directly in the next step without separation of the
sulfoxide isomers.

Step 2: Coupling with N-Benzoylcytosine
¢ Reactants: 2-(R)-benzoyloxymethyl-1,3-oxathiolane-S-oxide and N-benzoylcytosine.

o Procedure: The oxathiolane-S-oxide is coupled with N-benzoylcytosine. This step is crucial
for introducing the nucleobase. The resulting intermediate, 2-(R)-benzoyloxymethyl-4-(R)-(N-
benzoylcytosin-1-yl)-1,3-oxathiolane, forms a conglomerate that allows for preferential
crystallization of the desired diastereomer.

 Purification: The high diastereomeric excess (>99%) is achieved through crystallization,
avoiding the need for chromatography.

Step 3: Deprotection
e Reactants: 2-(R)-benzoyloxymethyl-4-(R)-(N-benzoylcytosin-1-yl)-1,3-oxathiolane.

e Procedure: The benzoyl protecting groups on both the oxathiolane ring and the cytosine
base are removed to yield the final product, Apricitabine.

« Purification: The final product is purified to meet pharmaceutical standards.

Quantitative Data
Pharmacokinetic Properties of Apricitabine

The following table summarizes key pharmacokinetic parameters of Apricitabine in humans.
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Parameter

Value

Conditions

Reference

Bioavailability

65% to 80%

Oral administration

[1]

Protein Binding <4% [1]
Elimination Half-life

) 6 to 7 hours [1]
(triphosphate)
Excretion Primarily renal [1]

Peak Plasma

Concentration (Cmax)

Attained in ~1.5-2.5

hours

Multiple oral doses
(200-800 mg twice

daily) in HIV-1 infected

patients

Steady State

Attained by day 8

Multiple oral doses in

HIV-1 infected

patients

[2]

Antiviral Activity

Apricitabine demonstrates potent activity against wild-type and NRTI-resistant strains of HIV-

1.
Parameter Value Target Reference
) HIV-1 in Peripheral
ECso (50% effective
0.1to 3.0 uM Blood Mononuclear [3]

concentration)

Cells (PBMCs)

Mean Change in Viral
Load (Day 21)

-0.71 logio copies/mL

Treatment-
experienced patients
with M184V mutation
(600 mg twice daily)

[4]

Mean Change in Viral
Load (Day 21)

-0.90 log1o copies/mL

Treatment-
experienced patients
with M184V mutation
(800 mg twice daily)

[4]
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Mechanism of Action and Signaling Pathway

Apricitabine is a prodrug that must be phosphorylated intracellularly to its active triphosphate
form, apricitabine triphosphate (ATC-TP).[5] ATC-TP acts as a competitive inhibitor of the viral

enzyme reverse transcriptase.[6]

The following diagram illustrates the mechanism of action of Apricitabine within the context of

the HIV reverse transcription pathway.
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Click to download full resolution via product page
Caption: Mechanism of Apricitabine in inhibiting HIV reverse transcription.

Experimental Workflow: Antiviral Activity Assay

The following diagram outlines a typical workflow for assessing the in vitro antiviral activity of
Apricitabine.
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Experimental Workflow for Antiviral Activity Assay

1. Culture Peripheral Blood
Mononuclear Cells (PBMCs)

2. Prepare Serial Dilutions

3. Infect PBMCs with HIV-1 of Apricitabine

4. Add Apricitabine Dilutions
to Infected Cells

5. Incubate for 7 Days

6. Harvest Cell Supernatant

7. Quantify Viral Reverse
Transcriptase (RT) Activity

8. Calculate EC50 Value

Click to download full resolution via product page

Caption: Workflow for determining the in vitro antiviral efficacy of Apricitabine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Pharmacokinetics of single oral doses of apricitabine, a novel deoxycytidine analogue
reverse transcriptase inhibitor, in healthy volunteers - PubMed [pubmed.ncbi.nim.nih.gov]

o 2. Multiple-dose pharmacokinetics of apricitabine, a novel nucleoside reverse transcriptase
inhibitor, in patients with HIV-1 infection - PubMed [pubmed.ncbi.nim.nih.gov]

» 3. In Vitro Interactions between Apricitabine and Other Deoxycytidine Analogues - PMC
[pmc.ncbi.nlm.nih.gov]

e 4. Antiviral activity of apricitabine in treatment-experienced HIV-1-infected patients with
M184V who are failing combination therapy - PubMed [pubmed.ncbi.nim.nih.gov]

o 5. Apricitabine: a nucleoside reverse transcriptase inhibitor for HIV infection - PubMed
[pubmed.ncbi.nim.nih.gov]

e 6. go.drugbank.com [go.drugbank.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Structure
and Synthesis of Apricitabine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b1214696#chemical-structure-and-synthesis-of-
apricitabine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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